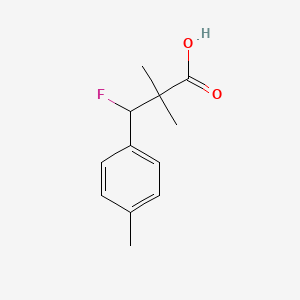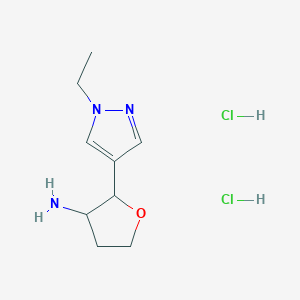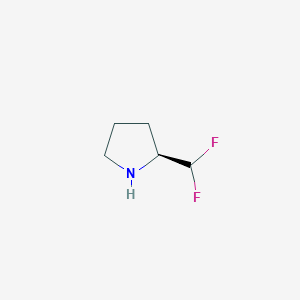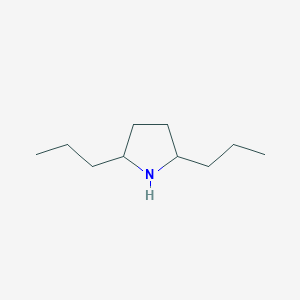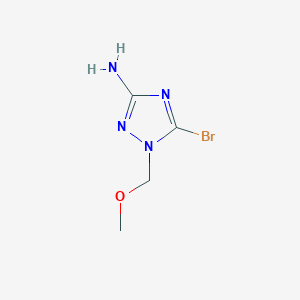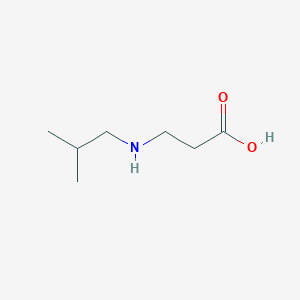
2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid is a quinoline derivative with a fluorine atom at the 6th position and an acetic acid moiety attached to the 4th position of the tetrahydroquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline.
Acylation: The key step involves the acylation of the tetrahydroquinoline derivative with a suitable acetic acid derivative under acidic or basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: 2-(6-Fluoro-2-hydroxy-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the acetic acid moiety facilitates interactions with active sites. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline: Lacks the acetic acid moiety.
2-(6-Chloro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid is unique due to the presence of both the fluorine atom and the acetic acid moiety, which confer distinct chemical and biological properties. The fluorine atom enhances metabolic stability and binding affinity, while the acetic acid moiety provides additional sites for chemical modifications and interactions with biological targets.
Eigenschaften
Molekularformel |
C11H10FNO3 |
|---|---|
Molekulargewicht |
223.20 g/mol |
IUPAC-Name |
2-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-4-yl)acetic acid |
InChI |
InChI=1S/C11H10FNO3/c12-7-1-2-9-8(5-7)6(4-11(15)16)3-10(14)13-9/h1-2,5-6H,3-4H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
VXQXTDODRSCBNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(C=CC(=C2)F)NC1=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



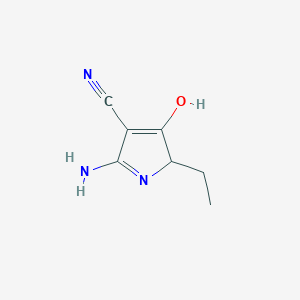
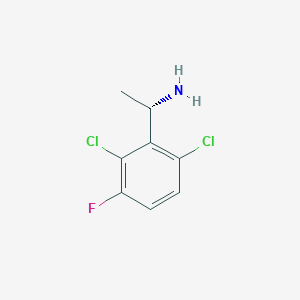
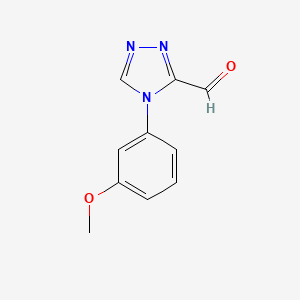
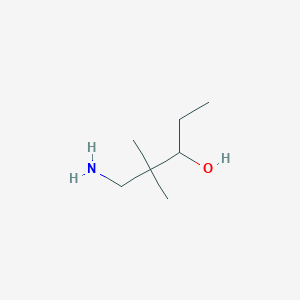
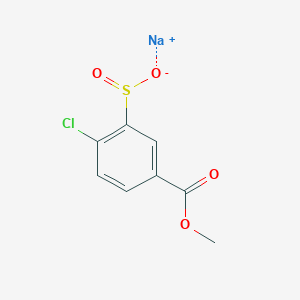
![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B13165583.png)
